molecular formula C19H20N2O4 B2611153 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine CAS No. 2034429-82-6

4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine

Cat. No.: B2611153
CAS No.: 2034429-82-6
M. Wt: 340.379
InChI Key: HUKAOFUMPFDMIL-UHFFFAOYSA-N
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Description

4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine is a complex organic compound that features a unique combination of a benzodioxine ring, a piperidine ring, and a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine typically involves multiple steps. One common approach is to start with the preparation of the 2,3-dihydro-1,4-benzodioxine core, which can be synthesized via ring-closing metathesis using a nitro-Grela catalyst . The piperidine ring can be introduced through a nucleophilic substitution reaction, followed by the attachment of the pyridine ring via an etherification reaction .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions to increase yield and purity, as well as implementing continuous flow processes to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-{[1-(2,3-dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine involves its interaction with specific molecular targets. The benzodioxine ring can interact with enzymes or receptors, modulating their activity. The piperidine ring can enhance the compound’s binding affinity, while the pyridine ring can participate in hydrogen bonding and π-π interactions .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-{[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]oxy}pyridine is unique due to its combination of three distinct ring systems, which confer specific chemical and biological properties. This makes it a versatile compound for various applications in research and industry .

Properties

IUPAC Name

2,3-dihydro-1,4-benzodioxin-5-yl-(4-pyridin-4-yloxypiperidin-1-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20N2O4/c22-19(16-2-1-3-17-18(16)24-13-12-23-17)21-10-6-15(7-11-21)25-14-4-8-20-9-5-14/h1-5,8-9,15H,6-7,10-13H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HUKAOFUMPFDMIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1OC2=CC=NC=C2)C(=O)C3=C4C(=CC=C3)OCCO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

340.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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